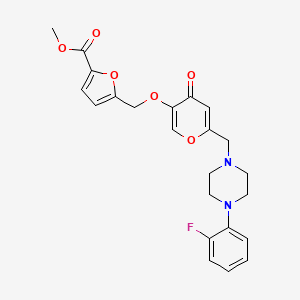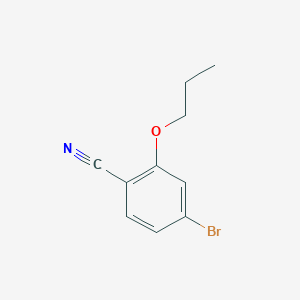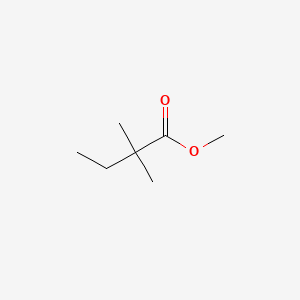![molecular formula C24H19ClN4O4S B2771080 3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1226448-37-8](/img/no-structure.png)
3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione” is a complex organic molecule that contains several functional groups and rings, including a thiophene ring, a pyrimidine ring, and an oxadiazole ring . It’s part of a class of compounds known as thiophene derivatives, which have been shown to have a variety of biological effects .
Synthesis Analysis
While specific synthesis methods for this compound were not found, thiophene derivatives can be synthesized through various methods, such as the Gewald reaction, the Paal–Knorr synthesis, the Fiesselmann synthesis, and the Hinsberg synthesis . These methods involve the condensation of different substrates .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several ring structures and functional groups. It includes a thiophene ring, which is a five-membered ring with one sulfur atom , a pyrimidine ring, which is a six-membered ring with two nitrogen atoms , and an oxadiazole ring .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
Antibacterial Agents
Research into substituted thienopyrimidines, similar in structure to the compound , has demonstrated potential antibacterial properties. These compounds are synthesized through several steps, starting with the preparation of ethyl 2-aminothiophene-3-carboxylate, followed by various reactions to introduce different substituents, aiming to explore their antibacterial efficacy (More et al., 2013).
Anticancer and Antileukemia Activities
The synthesis of thieno[2,3-d]pyrimidine derivatives, through reactions involving different reagents and conditions, has been investigated for their potential anticancer and antileukemia activities. These activities are attributed to the compounds' ability to act as inhibitors of adenosine kinase and platelet aggregation, showcasing the versatility of thieno[2,3-d]pyrimidine scaffolds in medicinal chemistry (El-Gazzar et al., 2006).
Analgesic Agents
A study on trisubstituted pyrazoles containing thieno[2,3-d]pyrimidine heterocycles explored their synthesis for potential use as analgesic agents. The research involved the reaction of specific malononitrile derivatives with sulfur and various reagents, leading to compounds showing significant analgesic effects, highlighting the compound's relevance in developing new pain management solutions (Khalifa et al., 2019).
Synthesis of Functionalized Pyrimidines
The compound's structure lends itself to the synthesis of functionalized pyrimidines, which are crucial in various chemical and pharmaceutical applications. By undergoing specific reactions, these derivatives can serve as intermediates for further chemical transformations, showcasing the compound's utility in organic synthesis and drug development processes (Sarıpınar et al., 2006).
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[(2-Chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione' involves the synthesis of the thieno[3,2-d]pyrimidine-2,4-dione core followed by the attachment of the 2-ethoxyphenyl-1,2,4-oxadiazol-5-yl and 2-chlorophenylmethyl groups.", "Starting Materials": [ "2-Amino-4-chloro-6-methylpyrimidine", "Ethyl acetoacetate", "Thiophene-2-carboxylic acid", "2-Bromoethyl chloroformate", "2-Ethoxyphenyl hydrazine", "Sodium hydride", "2-Chlorobenzyl chloride", "Triethylamine", "N,N-Dimethylformamide", "Chloroform", "Methanol", "Acetic acid", "Sodium bicarbonate", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-amino-4-chloro-6-methylpyrimidine by reacting 2-chloro-4,6-dimethylpyrimidine with ammonia.", "Step 2: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate by reacting 2-amino-4-chloro-6-methylpyrimidine with ethyl acetoacetate and thiophene-2-carboxylic acid in the presence of sodium hydride.", "Step 3: Synthesis of ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate by reacting ethyl 2-(2-thienyl)-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl chloroformate in the presence of triethylamine.", "Step 4: Synthesis of 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine by reacting 2-ethoxyphenyl hydrazine with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of acetic acid and sodium bicarbonate.", "Step 5: Synthesis of 3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione by reacting 2-chlorobenzyl chloride with 2-ethoxyphenyl-1,2,4-oxadiazol-5-ylmethylamine in the presence of N,N-dimethylformamide and sodium bicarbonate followed by reaction with ethyl 2-(2-thienyl)-4,6-dimethylthieno[3,2-d]pyrimidine-5-carboxylate in the presence of sodium hydride and methanol." ] } | |
CAS-Nummer |
1226448-37-8 |
Molekularformel |
C24H19ClN4O4S |
Molekulargewicht |
494.95 |
IUPAC-Name |
3-[(2-chlorophenyl)methyl]-1-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H19ClN4O4S/c1-2-32-19-10-6-4-8-16(19)22-26-20(33-27-22)14-28-18-11-12-34-21(18)23(30)29(24(28)31)13-15-7-3-5-9-17(15)25/h3-12H,2,13-14H2,1H3 |
InChI-Schlüssel |
YDCQMILXNHHEOQ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)CC5=CC=CC=C5Cl)SC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(dimethylamino)-N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2771001.png)
![N-(3-methoxyphenyl)-2-(6-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2771002.png)
![5-chloro-N-[1-(5-methylfuran-2-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2771005.png)

![6'-fluoro-1-(3-fluorobenzoyl)-1'-methyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2771008.png)

![N-{[2,4'-bipyridine]-5-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2771010.png)

![N-(3,5-dimethylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2771015.png)

![Ethyl 2-[4-(4-ethoxycarbonylpiperazin-1-yl)sulfonylbenzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2771017.png)
![N-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-9-methylpurin-6-amine](/img/structure/B2771018.png)

